5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline
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Overview
Description
5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the sulfonylation of piperazine with naphthalene-2-sulfonyl chloride, followed by nitration and subsequent coupling with N-(1-phenylethyl)aniline. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of halogenated derivatives or further nitrated products.
Scientific Research Applications
5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a ligand for dopamine receptors, which could be useful in treating neurological disorders.
Biological Studies: The compound’s interactions with various enzymes and receptors are studied to understand its biological activity and potential therapeutic effects.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signaling pathways. This interaction can lead to various physiological effects, depending on the receptor subtype and the biological context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to selectively bind to certain receptors and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C28H28N4O4S |
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Molecular Weight |
516.6 g/mol |
IUPAC Name |
5-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-nitro-N-(1-phenylethyl)aniline |
InChI |
InChI=1S/C28H28N4O4S/c1-21(22-7-3-2-4-8-22)29-27-20-25(12-14-28(27)32(33)34)30-15-17-31(18-16-30)37(35,36)26-13-11-23-9-5-6-10-24(23)19-26/h2-14,19-21,29H,15-18H2,1H3 |
InChI Key |
ZMXHFIWEYLGTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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